N-(5-chloro-2-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-14(2)10-22-26-27-23(31-22)19-11-15-6-4-5-7-18(15)28(19)13-21(29)25-17-12-16(24)8-9-20(17)30-3/h4-9,11-12,14H,10,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXXHRRKIXPRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-chloro-2-methoxyphenyl isocyanate and 2-methylpropyl-1,3,4-oxadiazole. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide exhibit significant anticancer properties. The indole and oxadiazole components have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of breast and lung cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which are crucial in the inflammatory response .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This effect is attributed to its antioxidant properties and its ability to modulate neuroinflammatory responses .
Antimicrobial Activity
The compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains of bacteria highlights its potential as a lead compound for developing new antibiotics. Studies have shown that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .
Molecular Target Identification
In biological research, this compound serves as a valuable tool for identifying molecular targets involved in disease processes. By utilizing its unique structure, researchers can probe specific biological pathways and interactions at the molecular level. This application is particularly relevant in drug discovery and development processes .
In Vivo Studies
Animal studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies provide insights into its bioavailability, metabolism, and overall therapeutic potential in living organisms .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The target compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis:
Key Observations
Substituent Impact on Bioactivity: The 2-methylpropyl group on the oxadiazole ring (target compound) may enhance lipophilicity compared to analogs with smaller alkyl chains (e.g., ethyl in ) or aryl groups (e.g., diphenylmethyl in ). This could improve membrane permeability .
Synthetic Challenges :
- Lower yields in analogs (e.g., 8% for 10j in vs. 80% for 2a in ) highlight the difficulty of introducing bulky substituents like 2-methylpropyl, which may sterically hinder reactions .
Sulfonamide-linked analogs () demonstrate stability under physiological conditions, a trait that may extend to the target compound’s chloro-methoxyphenyl group .
Research Findings and Implications
Anticancer Potential
The 2-methylpropyl group’s hydrophobicity may enhance binding to these targets’ hydrophobic pockets, as seen in isobutyl-substituted kinase inhibitors .
Antimicrobial Activity
Compounds like 2a and 2b () with benzofuran-oxadiazole motifs show potent antimicrobial activity (MIC: 4–8 μg/mL). The target compound’s chloro-methoxyphenyl group, akin to chlorophenyl groups in , may similarly disrupt microbial enzyme function .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H21ClN2O2
- Molecular Weight : 368.9 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In particular:
- In vitro Studies : The compound has demonstrated significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) of 0.21 μM for these bacteria, indicating potent efficacy .
| Bacterial Strain | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes. Molecular docking studies have suggested that the compound interacts with the active sites of essential bacterial proteins, such as MurD and DNA gyrase, leading to its antibacterial effects .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research:
- Cell Line Studies : In vitro tests on various cancer cell lines have indicated that the compound can induce cytotoxic effects. The MTT assay demonstrated that it inhibits cell proliferation effectively .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis has revealed that specific substitutions on the indole and oxadiazole moieties significantly enhance biological activity. For instance, the presence of chloro and methoxy groups on the phenyl ring contributes to increased potency against both bacterial and cancer cell lines .
Case Studies
Several case studies have explored the biological effects of similar compounds with structural variations:
- Case Study 1 : A derivative with a methyl group instead of ethyl showed reduced antibacterial activity but maintained anticancer properties.
- Case Study 2 : Compounds with additional electron-withdrawing groups exhibited enhanced antimicrobial effects against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving (i) oxadiazole ring formation using chloroacetyl chloride and hydrazine derivatives under reflux conditions, and (ii) coupling reactions (e.g., amide bond formation) with substituted indole and phenyl moieties. Purity is validated via -NMR, -NMR, and HRMS to confirm molecular weight and structural integrity . For example, coupling agents like triethylamine in dichloromethane or dimethylformamide are critical for efficient acetamide bond formation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (-NMR and -NMR) is essential for confirming proton and carbon environments, particularly for distinguishing indole, oxadiazole, and chloro-methoxyphenyl groups. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm), while HRMS validates molecular ion peaks and isotopic patterns (e.g., chlorine isotopes) .
Q. How does the compound’s solubility impact experimental design?
- Methodological Answer : The compound’s moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) necessitates solvent optimization for biological assays. Pre-solubilization in DMSO followed by dilution in aqueous buffers (with <1% DMSO) is recommended to avoid precipitation .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s anticancer activity?
- Methodological Answer : SAR studies involve synthesizing analogs with variations in the oxadiazole substituents (e.g., 2-methylpropyl vs. phenyl groups) and indole side chains. Biological activity is assessed via apoptosis assays (e.g., Annexin V staining) and protein binding studies (e.g., Bcl-2/Mcl-1 inhibition assays). For instance, replacing the 2-methylpropyl group with bulkier substituents may enhance binding to hydrophobic pockets in target proteins .
Q. How can contradictory data on enzymatic inhibition be resolved?
- Methodological Answer : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. To resolve these, standardized protocols (e.g., fixed DMSO concentration, uniform temperature) and isoform-specific inhibitors should be employed. Computational docking (e.g., AutoDock Vina) can predict binding modes to identify critical interactions, such as hydrogen bonding with oxadiazole nitrogen atoms .
Q. What experimental designs are recommended for evaluating metabolic stability?
- Methodological Answer : Use liver microsomes (human or rodent) to assess Phase I metabolism. Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-MS/MS. Key metabolic sites include the methoxyphenyl group (demethylation) and the indole moiety (oxidation). Structural modifications, such as fluorination of vulnerable positions, can enhance stability .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer : Molecular dynamics simulations and pharmacophore mapping against databases like ChEMBL or PubChem identify potential off-targets (e.g., kinases, GPCRs). For example, the oxadiazole ring’s electron-deficient nature may interact with ATP-binding pockets in kinases. Experimental validation via kinase profiling assays (e.g., Eurofins KinaseProfiler) is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
